1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring with a 2-methoxyphenyl group attached to one carbon and an aldehyde group attached to an adjacent carbon. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
As a pyrrole derivative, this compound might participate in various chemical reactions. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The aldehyde group is reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of an aldehyde group suggests that the compound may be polar and capable of forming hydrogen bonds .Scientific Research Applications
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8)
- Scientific Field : Parasitology .
- Application Summary : This compound was used in the treatment of leishmaniasis, a disease caused by the parasite Leishmania mexicana .
- Methods of Application : The compound was synthesized and its inhibitory concentration (IC50) was determined. It was found to inhibit 68.27% of the activity of recombinant L. mexicana arginase .
- Results : The compound induced several changes in the parasite, such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization. It also triggered the production of reactive oxygen species (ROS) and induced parasite apoptosis. In an experimental model of cutaneous leishmaniasis, it reduced the parasite load by 71% .
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine
- Scientific Field : Pharmacology .
- Application Summary : This compound was developed as a highly selective inhibitor of the 5-HT1A receptor .
- Methods of Application : The compound was synthesized and its binding affinity for the 5-HT1A receptor was tested .
- Results : The compound proved to be a highly selective ligand for the 5-HT1A receptor, with a binding constant of 1.2 nM .
Macrocyclic Appended 1-(2-methoxyphenyl)piperazine
- Scientific Field : Neurology .
- Application Summary : This compound was used for 5-HT1A Neuroreceptor Imaging .
- Methods of Application : The compound was synthesized and its binding affinity for the 5-HT1A receptor was tested . It was labeled with GdCl3 and 68GaCl3 to perform MRI (relaxivity studies) and PET respectively .
- Results : The compound showed high binding at the target receptor with a G score of -12.132 . The rat brain uptake was 3.91 % ID/g (percentage of the injected dose per gram) at 30 min post injection .
1-(2-Methoxyphenyl)piperazine
- Scientific Field : Organic Chemistry .
- Application Summary : This compound was used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It was also used to prepare cyclic amine substituted Tröger′s base derivatives and functionalized bis(mercaptoimidazolyl)borates .
- Methods of Application : The compound was synthesized and then reacted with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .
- Results : The resulting compound was used in various chemical reactions .
Macrocyclic Appended 1-(2-methoxyphenyl)piperazine
- Scientific Field : Neurology .
- Application Summary : This compound was used for 5-HT1A Neuroreceptor Imaging .
- Methods of Application : The compound was synthesized and its binding affinity for the 5-HT1A receptor was tested . It was labeled with GdCl3 and 68GaCl3 to perform MRI (relaxivity studies) and PET respectively .
- Results : The compound showed high binding at the target receptor with a G score of -12.132 . The rat brain uptake was 3.91 % ID/g (percentage of the injected dose per gram) at 30 min post injection .
1-(2-Methoxyphenyl)piperazine
- Scientific Field : Organic Chemistry .
- Application Summary : This compound was used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It was also used to prepare cyclic amine substituted Tröger′s base derivatives and functionalized bis(mercaptoimidazolyl)borates .
- Methods of Application : The compound was synthesized and then reacted with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .
- Results : The resulting compound was used in various chemical reactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-methoxyphenyl)pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXACMSARNPHFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390359 | |
Record name | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804213 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
169036-73-1 | |
Record name | 1-(2-Methoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169036-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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